9-Hydroxy-10-oxodecanoic acid
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Overview
Description
9-Hydroxy-10-oxodecanoic acid is a medium-chain carboxylic acid with a hydroxyl group at the 9th position and a keto group at the 10th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-10-oxodecanoic acid can be achieved through several methods. One common approach involves the oxidation of decanoic acid derivatives. For instance, the oxidation of 9-hydroxydecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes due to their high selectivity and environmental friendliness. Whole-cell catalytic biosynthesis using decanoic acid as a substrate has been reported to be an efficient method . This method involves the use of specific enzymes and cofactors to achieve high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: 9-Hydroxy-10-oxodecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or keto positions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the keto group can yield 9,10-dihydroxydecanoic acid, while oxidation can produce decanedioic acid derivatives .
Scientific Research Applications
9-Hydroxy-10-oxodecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 9-Hydroxy-10-oxodecanoic acid involves its interaction with specific molecular targets and pathways. For instance, in plant biology, it acts as a signaling molecule that promotes root redifferentiation by modulating the expression of specific genes . In medical research, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
10-Hydroxy-2-decenoic acid: Another medium-chain carboxylic acid with similar structural features but different biological activities.
9-Hydroxy-12-oxo-10-octadecenoic acid: A longer-chain fatty acid with distinct chemical properties and applications.
Uniqueness: 9-Hydroxy-10-oxodecanoic acid is unique due to its specific hydroxyl and keto group positions, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
149674-09-9 |
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Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
9-hydroxy-10-oxodecanoic acid |
InChI |
InChI=1S/C10H18O4/c11-8-9(12)6-4-2-1-3-5-7-10(13)14/h8-9,12H,1-7H2,(H,13,14) |
InChI Key |
IWIZSZJDZKBTKT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(C=O)O)CCCC(=O)O |
Origin of Product |
United States |
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